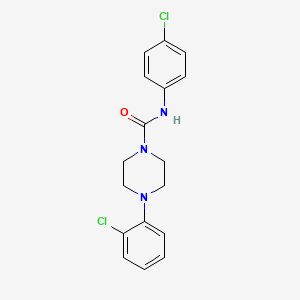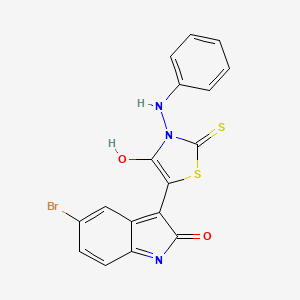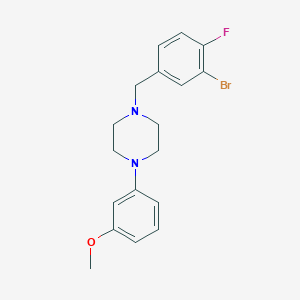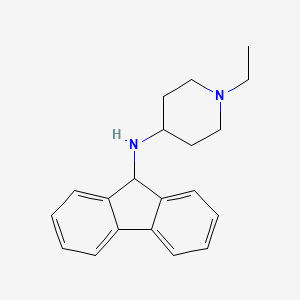![molecular formula C21H21N3O3 B3742243 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine
説明
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine, also known as NFPS, is a compound that has gained attention in the field of neuroscience research due to its ability to selectively inhibit the glutamate transporter subtype EAAC1.
科学的研究の応用
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine has been primarily used as a tool compound to study the role of EAAC1 in the brain. EAAC1 is a glutamate transporter that is primarily expressed in astrocytes and is responsible for the clearance of extracellular glutamate. This compound has been shown to selectively inhibit EAAC1, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of EAAC1 in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine selectively inhibits EAAC1 by binding to a specific site on the transporter. This binding leads to a conformational change in the transporter, which reduces its ability to transport glutamate. The inhibition of EAAC1 by this compound leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by this compound can lead to both excitatory and inhibitory effects on neuronal function. In some cases, the increase in glutamate levels can lead to neurotoxicity and cell death. However, in other cases, the increase in glutamate levels can lead to neuroprotection and improved neuronal function. The effects of this compound on neuronal function are complex and depend on various factors, including the concentration of this compound, the duration of exposure, and the specific brain region studied.
実験室実験の利点と制限
One of the main advantages of using 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine in lab experiments is its selectivity for EAAC1. This allows researchers to specifically study the role of EAAC1 in various neurological disorders. However, one of the limitations of using this compound is its potential to cause neurotoxicity at high concentrations. Therefore, careful consideration must be given to the concentration and duration of this compound exposure in lab experiments.
将来の方向性
There are several future directions for research on 1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine. One area of research is the role of EAAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective inhibitors of EAAC1 that can be used in clinical settings. Additionally, the effects of this compound on other glutamate transporters and neurotransmitter systems should be studied to gain a better understanding of its overall effects on neuronal function.
Conclusion:
This compound is a compound that has gained attention in the field of neuroscience research due to its ability to selectively inhibit the glutamate transporter subtype EAAC1. The compound has been used as a tool to study the role of EAAC1 in various neurological disorders and has shown both beneficial and detrimental effects on neuronal function. Future research on this compound should focus on the development of more selective inhibitors of EAAC1 and the role of EAAC1 in neurodegenerative diseases.
特性
IUPAC Name |
1-[[5-(4-nitrophenyl)furan-2-yl]methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-24(26)19-8-6-17(7-9-19)21-11-10-20(27-21)16-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJUWFQSSWZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)
![2-{[(2-bromo-4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B3742175.png)
![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3742185.png)
![2-{3-[4-(4-methylbenzyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3742203.png)


![methyl 4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742214.png)


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742231.png)
![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)


